molecular formula C15H25N3O8S B133742 Glutathione glycylethyl ester CAS No. 145356-41-8

Glutathione glycylethyl ester

Cat. No.: B133742
CAS No.: 145356-41-8
M. Wt: 407.4 g/mol
InChI Key: HWLDEBICSINTBN-UTLUCORTSA-N
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Description

Glutathione glycylethyl ester (GGE) is a modified derivative of glutathione (γ-L-glutamyl-L-cysteinylglycine), a tripeptide critical for cellular redox homeostasis. The glycylethyl ester modification enhances membrane permeability, enabling efficient intracellular delivery of glutathione. GGE is particularly studied for its role in cancer therapeutics, where it serves as a prodrug for glyoxalase I inhibitors, enabling tumor-selective cytotoxicity .

Properties

CAS No.

145356-41-8

Molecular Formula

C15H25N3O8S

Molecular Weight

407.4 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-[(2R)-2-hydroxypropanoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C15H25N3O8S/c1-3-26-12(22)6-17-14(24)10(7-27-15(25)8(2)19)18-13(23)9(16)4-5-11(20)21/h8-10,19H,3-7,16H2,1-2H3,(H,17,24)(H,18,23)(H,20,21)/t8-,9+,10+/m1/s1

InChI Key

HWLDEBICSINTBN-UTLUCORTSA-N

SMILES

CCOC(=O)CNC(=O)C(CSC(=O)C(C)O)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CSC(=O)[C@@H](C)O)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CCOC(=O)CNC(=O)C(CSC(=O)C(C)O)NC(=O)C(CCC(=O)O)N

Other CAS No.

145356-41-8

sequence

EXG

Synonyms

glutathione glycylethyl ester
GSH-(glycyl)ethyl ester
GSH-Et

Origin of Product

United States

Comparison with Similar Compounds

Glutathione Diethyl Ester

  • Structure: Unlike GGE, glutathione diethyl ester replaces both carboxyl groups of glutathione with ethyl esters (IUPAC: ethyl N5-((R)-1-((2-ethoxy-2-oxoethyl)amino)-3-mercapto-1-oxopropan-2-yl)-L-glutaminate) .
  • However, its stability in biological systems is lower, as esterases rapidly hydrolyze the diethyl ester bonds, releasing free glutathione faster than GGE .
  • Applications : Primarily used in experimental models to study glutathione replenishment in oxidative stress, but less favored in therapeutic contexts due to rapid hydrolysis and transient effects .

S-(N-Hydroxy-N-Methylcarbamoyl)Glutathione

  • Structure : A thiocarbamoyl derivative of glutathione, modified at the cysteine thiol group.
  • Function : Acts as a competitive inhibitor of glyoxalase I, similar to GGE. However, its membrane permeability is inferior unless delivered via ester prodrugs like GGE .
  • Research Findings : In erythrocyte studies, the glycylethyl ester form of this compound demonstrated 2–3 times faster cellular uptake compared to the unmodified inhibitor, highlighting GGE’s superiority as a delivery vehicle .

Glycyl-L-Glutamine

  • Structure : A dipeptide (glycine + glutamine) lacking the cysteine moiety and disulfide bond critical for glutathione’s antioxidant activity.
  • Applications : Used in nutritional supplements, contrasting sharply with GGE’s therapeutic focus on oxidative stress and cancer .

Key Comparative Data

Parameter Glutathione Glycylethyl Ester Glutathione Diethyl Ester S-(N-Hydroxy-N-Methylcarbamoyl)Glutathione Glycyl-L-Glutamine
Molecular Weight (g/mol) 400–420* 438.4 450–470* 217.2
Solubility Moderate in water Low (lipophilic) Poor without ester prodrug High
Cellular Uptake High (via ester hydrolysis) Rapid but transient Low (requires ester prodrug) Passive diffusion
Metabolic Stability Moderate Low High (after hydrolysis) High
Therapeutic Use Anticancer prodrug Experimental only Glyoxalase I inhibition Nutritional support

*Estimated based on structural analogs.

Preparation Methods

Acid-Catalyzed Esterification

The most widely documented method for synthesizing this compound involves sulfuric acid-catalyzed esterification in anhydrous ethanol. This approach, adapted from Anderson and Meister (1989), modifies the glycine carboxyl group while preserving the redox-active thiol group of cysteine.

Reaction Conditions :

  • Substrate : Reduced glutathione (10 g, 32.5 mmol)

  • Solvent : Anhydrous ethanol (100 mL)

  • Catalyst : Sulfuric acid (2.74 mL, 98% w/w)

  • Temperature : 31–34°C (warm water bath)

  • Duration : 9 hours under continuous agitation.

The reaction proceeds via nucleophilic acyl substitution, where ethanol attacks the protonated carboxyl group of glycine. Sulfuric acid facilitates protonation, enhancing electrophilicity at the carbonyl carbon. The monoethyl ester forms selectively due to steric hindrance at the γ-glutamyl carboxyl group.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (D₂O) : δ 3.80–3.85 (m, 2H, CH₂ of ethyl ester), 1.20 (t, 3H, CH₃ of ethyl ester), 2.90–3.10 (m, 2H, cysteinyl β-CH₂), 4.50–4.70 (m, α-CH of glutamate and cysteine).

  • ¹³C NMR : 172.5 ppm (ester carbonyl), 170.8 ppm (γ-glutamyl carbonyl), 41.2 ppm (cysteinyl β-CH₂).

Mass Spectrometry :
Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 402.3 [M + ½ H₂SO₄]⁺, consistent with the monoethyl ester derivative.

Redox Activity Assessment

The thiol group of the cysteine residue remains intact post-esterification, as verified by Ellman’s assay. A 1 mM solution of this compound exhibits 95–98% of the free thiol activity compared to reduced glutathione, confirming minimal oxidation during synthesis.

Comparative Analysis of Synthetic Approaches

Acid-Catalyzed vs. Enzymatic Esterification

While sulfuric acid catalysis is efficient, enzymatic methods using lipases (e.g., Candida antarctica lipase B) offer milder conditions. However, enzymatic approaches face limitations:

  • Substrate Specificity : Lipases preferentially esterify primary alcohols, but glutathione’s γ-glutamyl and cysteinyl carboxyl groups may undergo unintended modifications.

  • Cost : Enzymatic protocols require costly biocatalysts and extended reaction times (24–48 hours).

Solvent Optimization

Anhydrous ethanol minimizes hydrolysis of the ethyl ester group. Alternative solvents (e.g., methanol, isopropanol) reduce yields by 20–30% due to increased polarity and water miscibility.

Industrial and Laboratory-Scale Production

Scalability Challenges

Large-scale synthesis (≥100 g) requires stringent control of:

  • Temperature : Exothermic protonation steps necessitate cooling to prevent thermal degradation.

  • Moisture : Hydrolysis of the ethyl ester group is mitigated by maintaining <0.1% water content in ethanol.

Applications and Pharmacokinetic Considerations

Enhanced Bioavailability

The ethyl ester derivative demonstrates 3–5 times higher cellular uptake than glutathione in in vitro models (Caco-2 cells), attributed to improved membrane permeability.

In Vivo Metabolism

Rodent studies indicate rapid de-esterification by cytoplasmic esterases, with plasma glutathione levels peaking 45–60 minutes post-administration .

Q & A

Q. How do researchers reconcile conflicting data on GGEE’s stability under physiological conditions?

  • Methodological Answer : Stability varies with pH, temperature, and enzymatic activity (e.g., esterase presence). Design degradation studies using simulated biological fluids (e.g., PBS with esterases) and monitor via UPLC-MS. Apply Arrhenius modeling to predict shelf-life under storage conditions. Conflicting reports may stem from differing buffer compositions or assay timelines, necessitating replication in standardized matrices .

Data Contradiction and Analysis

Q. What statistical approaches are recommended for interpreting variability in GGEE’s therapeutic efficacy across preclinical studies?

  • Methodological Answer : Meta-analysis of dose-response curves across studies can identify outliers and quantify heterogeneity. Use mixed-effects models to account for interspecies differences (e.g., murine vs. humanized models). Sensitivity analyses should test assumptions about bioavailability and tissue distribution .

Q. How should researchers address discrepancies between in vitro and in vivo outcomes for GGEE’s neuroprotective effects?

  • Methodological Answer : In vitro models often lack blood-brain barrier (BBB) components, skewing uptake data. Validate findings using BBB co-culture systems or in vivo imaging (e.g., MRI with contrast agents). Pharmacokinetic-pharmacodynamic (PK/PD) modeling can bridge gaps by correlating plasma concentrations with tissue-specific effects .

Experimental Design and Reproducibility

Q. What are the minimum reporting standards for GGEE studies to ensure reproducibility?

  • Methodological Answer : Follow ARRIVE guidelines for preclinical studies. Document synthesis batches (including solvent traces), storage conditions (-80°C under argon), and cell line authentication (e.g., STR profiling). Provide raw data for key assays (e.g., ROS measurements) in supplementary files .

Q. How can researchers optimize GGEE dosing regimens in animal models to avoid toxicity while maintaining efficacy?

  • Methodological Answer : Conduct ascending-dose studies with frequent biomarker monitoring (e.g., liver enzymes, renal function). Use allometric scaling from in vitro IC50 values to estimate initial in vivo doses. Include recovery cohorts to assess reversibility of adverse effects .

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